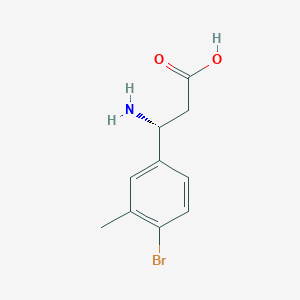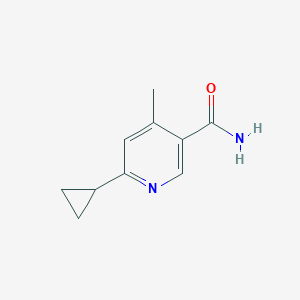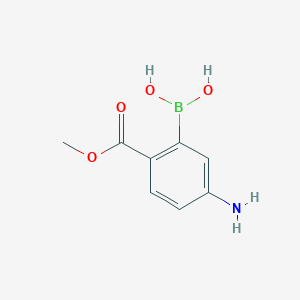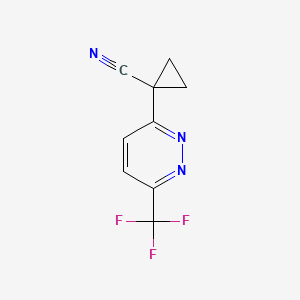
(R)-3-Amino-3-(4-bromo-3-methylphenyl)propanoicacidhcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and carboxylic acid functional groups allows it to participate in a variety of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methylphenylpropanoic acid, undergoes bromination to introduce the bromine atom at the para position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the alpha position relative to the carboxylic acid.
Resolution: The racemic mixture of the amino acid is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include continuous flow reactors and automated resolution processes to ensure consistent production quality.
化学反応の分析
Types of Reactions
®-3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxyl or alkoxy groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds or other carbon-carbon linkages.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of hydroxyl or alkoxy derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
®-3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Utilized in studies involving enzyme-substrate interactions and protein synthesis.
Industrial Applications: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, facilitating its binding to active sites. This binding can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid: The non-salt form of the compound.
3-Amino-3-(4-chloro-3-methylphenyl)propanoic acid hydrochloride: A similar compound with a chlorine atom instead of bromine.
Uniqueness
®-3-Amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and bromine functional groups. This combination allows for selective interactions with biological targets and diverse chemical reactivity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC名 |
(3R)-3-amino-3-(4-bromo-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-6-4-7(2-3-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 |
InChIキー |
JAANTDINOYWUNY-SECBINFHSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)[C@@H](CC(=O)O)N)Br |
正規SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13049316.png)
![(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hcl](/img/structure/B13049321.png)




![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)




![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)
![(E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate](/img/structure/B13049409.png)
![1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine](/img/structure/B13049412.png)
